5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
The compound 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic molecule featuring fused pyrazole, quinoline, and dioxolo rings. Its structural complexity arises from the benzyl and 4-methoxyphenyl substituents, which modulate its physicochemical and pharmacological properties.
Properties
IUPAC Name |
8-benzyl-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-29-18-9-7-17(8-10-18)24-20-14-28(13-16-5-3-2-4-6-16)21-12-23-22(30-15-31-23)11-19(21)25(20)27-26-24/h2-12,14H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPKOXBVEQBKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzyl-substituted pyrazole with a methoxyphenyl-substituted quinoline under acidic or basic conditions. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at specific sites due to electron-rich aromatic systems:
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Benzyl group oxidation : The benzyl substituent at position 5 is susceptible to oxidation, forming a ketone derivative (5-oxo intermediate) under mild oxidizing conditions (e.g., KMnO₄ in acidic media).
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Methoxy group demethylation : Strong oxidizing agents (e.g., HIO₄) remove the methyl group from the 4-methoxyphenyl ring, yielding a phenolic derivative.
Example Reaction Pathway :
Nucleophilic Substitution
The electron-deficient pyrazole ring facilitates nucleophilic substitution:
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Chlorination : Reacts with POCl₃ at elevated temperatures to introduce chlorine at position 7 of the quinoline ring.
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Amination : Treating with NH₃/ethanol under reflux substitutes the benzyl group with an amine, forming 5-amino derivatives.
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chlorination | POCl₃, 80°C, 6h | 7-Chloro derivative | ~65% |
| Amination | NH₃/EtOH, reflux, 12h | 5-Amino derivative | ~58% |
Reduction Reactions
The pyrazole and quinoline moieties participate in selective reductions:
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Pyrazole ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrrolidine analog, altering bioactivity.
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Nitro group reduction : If nitro substituents are present (e.g., at position 8), SnCl₂/HCl reduces them to amines.
Mechanistic Insight :
Acid-Mediated Cyclization
Trifluoroacetic acid (TFA) promotes regioselective cyclization in the presence of DMSO, forming extended conjugated systems . This method avoids transition metals and enables scalable synthesis.
Synthetic Protocol :
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Combine aniline derivatives and pyrazolones in DMSO.
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Add TFA and heat at 100°C for 8h.
Advantages :
Friedländer Condensation
This classic method constructs the quinoline core using o-aminocarbonyl precursors and pyrazolones under reflux . Ethylene glycol or microwave-assisted conditions improve yields (20–85%) .
Reaction Scheme :
Functional Group Modifications
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Methoxy group alkylation : Reacts with alkyl halides (e.g., CH₃I) to form ethers.
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Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at position 6.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by the presence of a pyrazoloquinoline core, which is known for its diverse biological activities. Its molecular formula is C₁₈H₁₅N₃O₄, with a molecular weight of approximately 341.33 g/mol. The structure includes a benzyl group and a methoxyphenyl group that contribute to its pharmacological properties.
Biological Activities
1. Anticancer Activity
Recent studies have indicated that compounds similar to 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. For instance, derivatives of pyrazoloquinoline have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
2. Antimicrobial Properties
Research has demonstrated that this compound and its derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their interaction with bacterial membranes, leading to increased efficacy.
3. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazoloquinoline and evaluated their anticancer activity against human cancer cell lines. The most potent derivative showed IC50 values in the nanomolar range, indicating strong antiproliferative effects.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of compounds derived from pyrazoloquinoline structures. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics in some cases.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target protein and modulating downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The table below summarizes key structural analogs, their substituents, and pharmacological activities:
Key Observations:
Fluorobenzyl (e.g., in ’s compound) increases lipophilicity, which may enhance blood-brain barrier penetration for CNS applications . Methyl groups (e.g., in ’s compound) improve metabolic stability but reduce solubility .
Ring System Modifications: Replacement of the dioxolo ring with dioxino () alters ring strain and hydrogen-bonding capacity, affecting target selectivity . The absence of fused dioxolo/dioxino rings in CGS-9896 simplifies the structure but limits its therapeutic scope compared to the target compound .
Pharmacological Performance
- Anti-Angiogenic Activity: The target compound’s dioxolo and benzyl groups likely contribute to its superior anti-angiogenic effects compared to simpler analogs (e.g., CGS-9896). In vitro studies show pyrazolo[4,3-c]quinolines inhibit endothelial cell proliferation at IC₅₀ values of 1–5 μM .
- Anticancer Potential: Methyl-substituted analogs () exhibit cytotoxicity against MCF-7 and HeLa cells (IC₅₀: 8–12 μM), while fluorobenzyl derivatives () show improved selectivity for tumor vasculature .
Biological Activity
5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS No. 866341-34-6) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a unique fusion of pyrazole and quinoline rings, characterized by a dioxolo moiety that enhances its electronic properties. The molecular formula is , and it exhibits various chemical reactivity patterns including oxidation, reduction, and substitution reactions .
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including our compound of interest, exhibit significant anti-inflammatory effects. A study demonstrated that these derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, certain derivatives showed inhibition potency comparable to established controls like 1400 W .
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | Not specified | Moderate |
| 2c | Not specified | Low |
The study highlighted that the mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Anticancer Activity
In addition to anti-inflammatory properties, the compound has shown promise as an anticancer agent. A series of pyrazolo[4,3-f]quinoline derivatives were tested against various cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity with GI50 values below 8 μM across multiple cancer types .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line Tested | GI50 (μM) |
|---|---|---|
| 1M | NCI-H23 | <8 |
| 2E | PC-3 | <7 |
| 2P | HCT-15 | <8 |
These findings suggest that the compound may inhibit topoisomerase IIα activity similarly to etoposide, a known anticancer drug .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It binds to active sites on enzymes or receptors, thereby modulating their activity and influencing downstream signaling pathways. This interaction can lead to reduced inflammation and inhibited cancer cell proliferation .
Case Studies
A notable study focused on the structure-activity relationship (SAR) of various pyrazoloquinoline derivatives. It was found that ortho-substitution with electron-donating groups decreased both inhibitory activity on NO production and cytotoxicity compared to para-substituted analogs . This suggests that the position of substituents plays a critical role in determining biological efficacy.
Q & A
Q. What are the established synthetic routes for 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline?
Methodological Answer: The compound is synthesized via cyclocondensation reactions involving substituted pyrazoline precursors and quinoline derivatives. Key steps include:
- Step 1: Formation of the pyrazole core via condensation of substituted hydrazines with diketones (e.g., 1,3-dioxolo derivatives) under acidic conditions .
- Step 2: Cyclization with quinoline precursors using catalysts like KOH or NHOAc in ethanol, often accelerated by ultrasonic irradiation (e.g., 5-minute sonication at room temperature) .
- Step 3: Functionalization via benzylation or methoxy substitution at specific positions using alkyl halides or aryl boronic acids .
Table 1: Comparison of Synthetic Yields Under Different Conditions
| Reaction Step | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole formation | Ethanol | AcOH | 25 | 72 | |
| Cyclization | EtOH | NHOAc | 80 | 65 | |
| Benzylation | DCM | KCO | 40 | 58 |
Q. What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- H/C NMR: Assigns proton and carbon environments. For example, the methoxy group (-OCH) resonates at δ 3.87–3.98 ppm in H NMR, while the benzyl group shows aromatic protons at δ 7.40–7.98 ppm .
- Mass Spectrometry (MS): Confirms molecular weight via peaks matching calculated values (e.g., [M] at m/z 480.28 for CHNO) .
- X-ray Crystallography: Resolves crystal packing and stereochemistry, as demonstrated for structurally similar pyrrolo-pyrimidine derivatives .
Table 2: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| OCH | 3.87–3.98 | Singlet | Methoxy group | |
| Pyrazoline-H | 5.35 | Multiplet | Core heterocycle | |
| Aromatic H | 7.40–7.98 | Doublet/Multiplet | Benzyl/quinoline |
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Q. How to resolve contradictions in reported biological activity data (e.g., anticonvulsant vs. neurotoxic effects)?
Methodological Answer:
- Comparative Assays: Use standardized models (e.g., maximal electroshock (MES) or pentylenetetrazole (PTZ) tests) to replicate anticonvulsant studies .
- Dose-Response Analysis: Establish EC values for neurotoxicity in primary neuron cultures to identify therapeutic windows .
- In Silico Profiling: Molecular docking against GABA receptors (PDB: 6HUO) predicts binding affinity discrepancies due to stereochemical variations .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions (B3LYP/6-31G* level) .
- Molecular Dynamics (MD): Simulates ligand-receptor stability in lipid bilayers (e.g., 100 ns simulations with CHARMM36 force field) .
Table 4: Computational Parameters for Target Prediction
| Method | Software | Key Output | Reference |
|---|---|---|---|
| DFT | Gaussian 09 | HOMO-LUMO gap = 4.2 eV | |
| MD | GROMACS | RMSD < 2.0 Å (stable binding) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
